

Application Notes: Reconstitution of the Sodium-Potassium Pump in Proteoliposomes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium potassium*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sodium-Potassium pump (Na^+/K^+ -ATPase) is a vital transmembrane protein in animal cells, responsible for actively transporting Na^+ and K^+ ions against their concentration gradients, thereby maintaining cellular membrane potential, controlling cell volume, and driving secondary active transport of other solutes.^{[1][2]} Studying its function, structure, and interaction with pharmacological agents requires its isolation from the complex native membrane environment. Reconstituting the purified Na^+/K^+ -ATPase into proteoliposomes—artificial lipid vesicles containing the protein—provides a powerful *in vitro* system. This controlled environment allows for the precise investigation of the pump's activity, the influence of lipid composition on its function, and the screening of potential drug candidates that target the pump.^{[1][3]}

These application notes provide a comprehensive overview and detailed protocols for the purification of Na^+/K^+ -ATPase, its reconstitution into proteoliposomes, and the functional characterization of the resulting system.

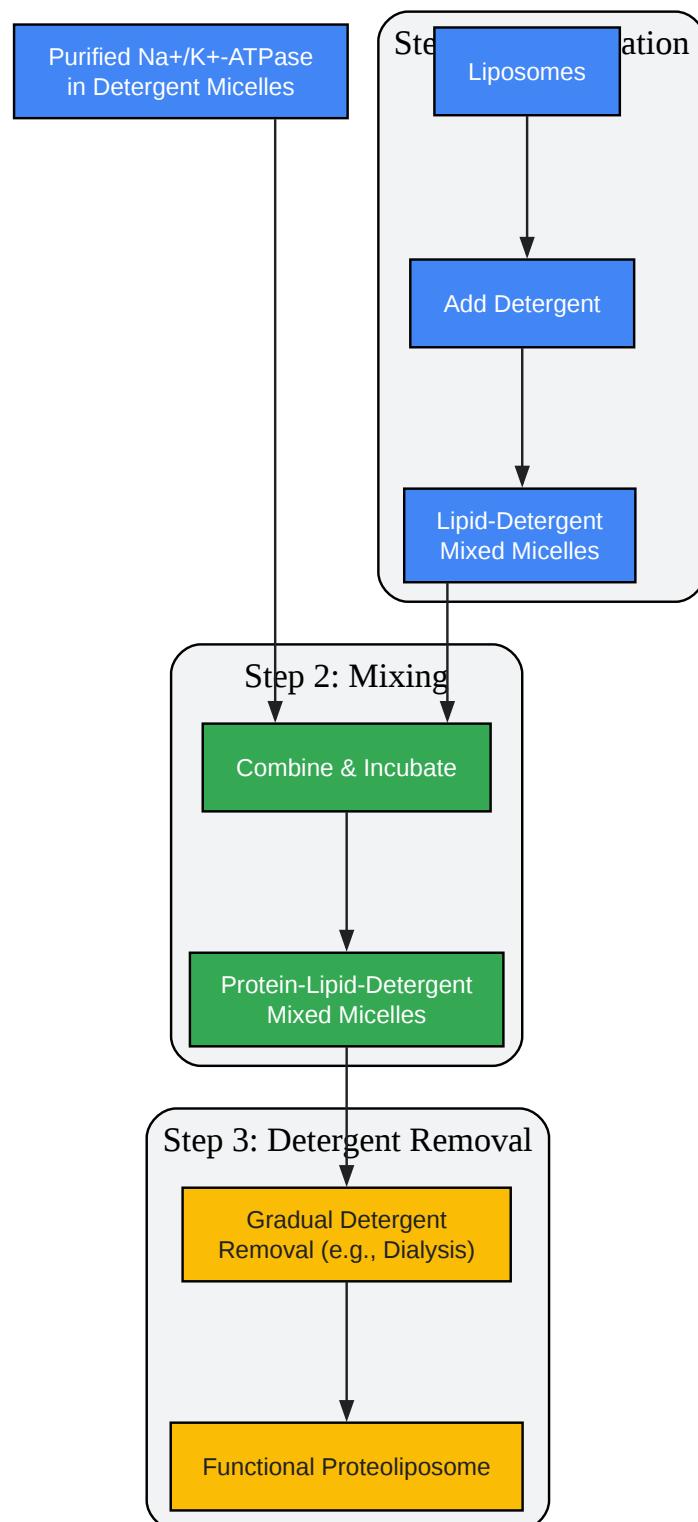
Principle of the Method

The reconstitution of Na^+/K^+ -ATPase into proteoliposomes is typically achieved via detergent-mediated methods. The general workflow involves three key stages:

- **Solubilization:** The purified membrane protein and the lipids are independently or jointly solubilized using a detergent at a concentration above its critical micelle concentration

(CMC). This process breaks down the native membrane and the lipid vesicles into protein-detergent and lipid-detergent mixed micelles.

- Formation of Mixed Micelles: The solubilized protein and lipids are combined, forming mixed micelles that contain both protein and lipid molecules surrounded by detergent. The ratio of lipid to protein can be precisely controlled at this stage.[4]
- Detergent Removal: The detergent is gradually removed from the mixed micelle solution. As the detergent concentration drops below the CMC, the thermodynamically favorable lipid bilayer structure spontaneously reassembles, incorporating the Na⁺/K⁺-ATPase to form proteoliposomes.[5] Common detergent removal techniques include dialysis, gel filtration, or adsorption onto hydrophobic beads (e.g., Bio-Beads).[6][7]



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Fig 1. Workflow of detergent-mediated reconstitution.

Data Presentation

Table 1: Influence of Lipid Composition on Na+/K+-ATPase Reconstitution & Activity

Successful reconstitution and optimal activity are highly dependent on the lipid environment. The following table summarizes key findings on lipid composition and protein-to-lipid ratios.

Lipid Composition (Molar/Weight Ratio)	Protein:Lipid Ratio	Key Findings	Reference
DPPC:DPPE (1:1, w/w)	1:3 (w/w)	High protein incorporation (89%) and activity recovery (78.9%). Enzyme orientation is primarily inside-out.	[4]
PC and PE binary systems	Variable	Incorporation efficiency depends on the lipid:protein ratio, with activity recovery ranging from 15% to 80%.	[4]
DPPC:DPPE:Choleste rol (with 55% Cholesterol)	Not specified	High recovery of total ATPase activity (~86%).	[4]
HPM Lipids:Selected Lipids (1:1, w/w)	1:20 (w/w)	Altering native lipid composition changes the orientation of the pump within the bilayer.	[8]
Monounsaturated PC (variable acyl chain length)	Not specified	Optimal activity achieved with C18 acyl chains in the presence of 40 mol% cholesterol, highlighting the importance of hydrophobic matching.	[9]
POPC:POPG (4:1)	1:500 (molar)	Used for optimizing detergent removal	[7]

protocols for a different membrane protein, demonstrating a common lipid mixture.

Table 2: Comparison of Common Detergent Removal Methods

The choice of detergent and removal method is critical for forming sealed, functional proteoliposomes.

Method	Detergent Example(s)	Advantages	Disadvantages	Reference
Dialysis	Cholate, Octylglucoside, Alkyl Maltosides	Allows for slow, controlled detergent removal, which can be beneficial for proper protein folding. High degree of control over parameters (rate, temperature).	Time-consuming (can take several days). Some detergents with low CMCs are difficult to remove completely.	[6][7][10][11]
Adsorption (Bio-Beads)	Octylglucoside, Triton X-100	Significantly faster than dialysis (hours vs. days). Efficient for detergents with high CMCs.	Can be less gentle, potentially affecting protein stability. May require multiple additions for complete removal.	[5][7]
Gel Filtration	Octylglucoside	Relatively rapid method.	Can result in sample dilution.	[5]

Experimental Protocols

Protocol 1: Purification of Na⁺/K⁺-ATPase

The enzyme is abundantly found in tissues with high rates of active transport. Mammalian kidneys are a common source.[1]

- Source Material: Obtain fresh or frozen outer medulla from pig or rabbit kidneys.[1][11]
- Homogenization: Homogenize the tissue in a cold buffer (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2) with protease inhibitors.

- Differential Centrifugation: Perform a series of low- and high-speed centrifugation steps to isolate the microsomal fraction, which is enriched in plasma membranes containing the Na+/K+-ATPase.
- Detergent Solubilization & Purification: a. Treat the microsomal fraction with a low concentration of a detergent like sodium dodecyl sulfate (SDS) in the presence of ATP to selectively solubilize and purify the Na+/K+-ATPase while leaving many other membrane proteins insoluble. b. Centrifuge at high speed (e.g., $>100,000 \times g$) to pellet the insoluble material. c. The supernatant contains the purified, active Na+/K+-ATPase.
- Purity Assessment: Analyze the protein purity using SDS-PAGE. The α (~110 kDa) and β (~55 kDa) subunits should be prominent.[\[1\]](#) Determine protein concentration using a standard assay (e.g., BCA).

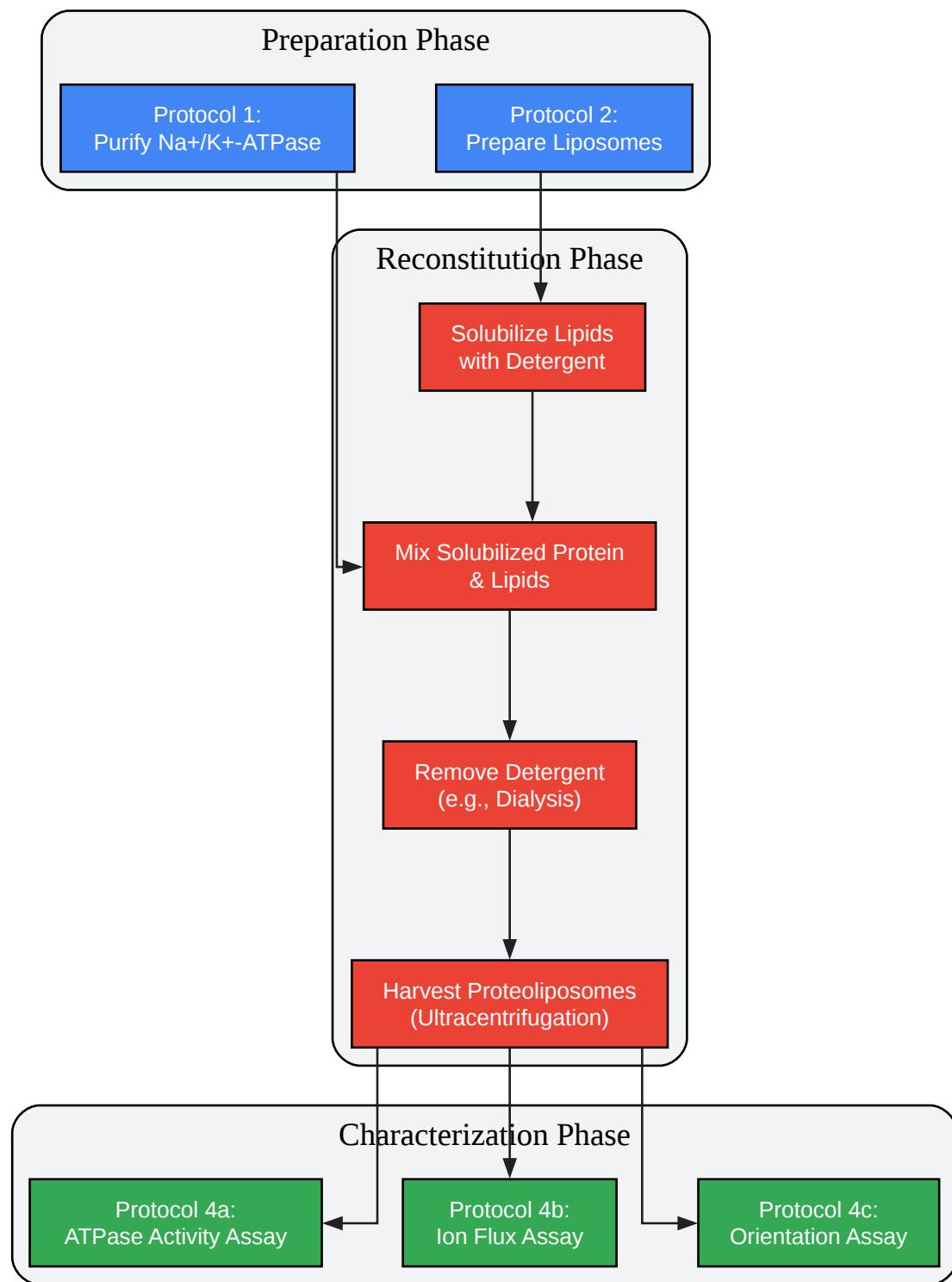
Protocol 2: Preparation of Unilamellar Liposomes

- Lipid Preparation: Choose a desired lipid composition (e.g., DPPC:DPPE, 1:1 w/w).[\[4\]](#) Dissolve the lipids in an organic solvent like chloroform in a round-bottom flask.
- Film Formation: Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under a vacuum for several hours to remove residual solvent.[\[5\]](#)
- Hydration: Hydrate the lipid film with an appropriate buffer (e.g., 20 mM MOPS, 200 mM KCl, pH 7.0) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
- Vesicle Sizing (Extrusion): a. To create unilamellar vesicles of a defined size (e.g., 100-200 nm), subject the MLV suspension to multiple freeze-thaw cycles. b. Extrude the suspension 15-20 times through a polycarbonate membrane with a defined pore size (e.g., 200 nm) using a mini-extruder.[\[12\]](#) c. The resulting solution contains large unilamellar vesicles (LUVs). Store at 4°C.

Protocol 3: Detergent-Mediated Reconstitution

This protocol is adapted from dialysis-based methods.[\[6\]](#)[\[11\]](#)

- Solubilization of Protein and Lipids:
 - Protein: The purified Na+/K+-ATPase is already in a detergent solution. If needed, exchange the detergent to one suitable for reconstitution (e.g., decyl maltoside).[11]
 - Lipids: Add a detergent (e.g., octylglucoside or sodium cholate) to the prepared LUVs to a final concentration that fully solubilizes the lipid, creating lipid-detergent micelles. Incubate for 30-60 minutes.[12]
- Mixing: Combine the solubilized protein with the solubilized lipids at the desired lipid-to-protein ratio (e.g., 1:3 w/w).[4] Incubate the mixture gently for 30 minutes at 4°C.
- Detergent Removal (Dialysis): a. Transfer the protein-lipid-detergent mixture to a dialysis cassette (e.g., 6-8 kDa MWCO).[10] b. Dialyze against a large volume (e.g., 2 L) of detergent-free buffer at 4°C. c. Change the buffer multiple times over a period of 48-72 hours to ensure gradual and complete removal of the detergent.[10]
- Harvesting Proteoliposomes: After dialysis, the turbid solution contains the proteoliposomes. Harvest them by ultracentrifugation (e.g., 200,000 x g for 1.5 hours).[10]
- Resuspension: Carefully discard the supernatant and resuspend the proteoliposome pellet in a small volume of the desired experimental buffer.



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Fig 2. Overall experimental workflow for reconstitution.

Protocol 4: Functional Characterization

a. ATPase Activity Assay: This assay measures the pump's enzymatic activity by quantifying the rate of ATP hydrolysis.

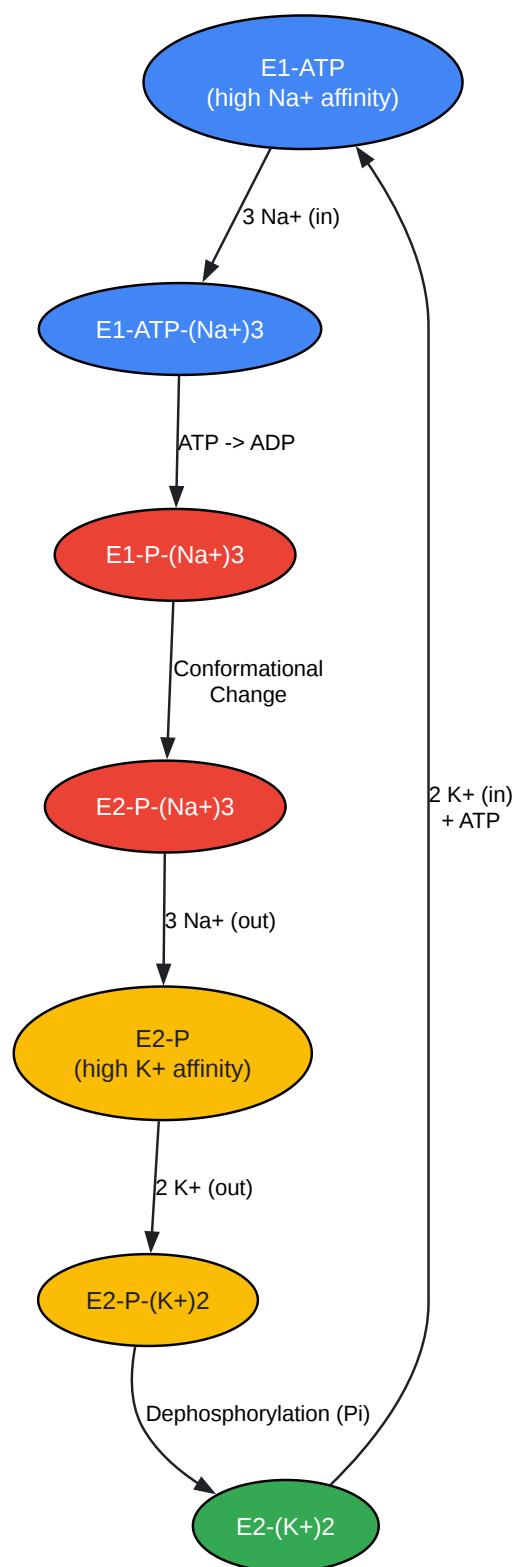
- Principle: The pump hydrolyzes ATP into ADP and inorganic phosphate (Pi). The activity is determined by measuring the amount of Pi released over time.[13][14]
- Reaction Mixture: Prepare a reaction buffer (e.g., 30 mM Histidine, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4).
- Procedure: a. Add a known amount of proteoliposomes to the reaction buffer. b. To determine the orientation and seal of the vesicles, aliquots can be pre-incubated with a detergent (e.g., 0.05% Triton X-100) to permeabilize the membrane and expose all ATP binding sites. c. Initiate the reaction by adding a final concentration of 3 mM ATP.[15] d. Incubate at 37°C. Take aliquots at several time points (e.g., 0, 5, 10, 20 minutes). e. Stop the reaction in the aliquots by adding an acid solution (e.g., trichloroacetic acid).
- Phosphate Detection: Measure the concentration of inorganic phosphate in each aliquot using a colorimetric method, such as the malachite green assay.
- Calculation: Plot Pi concentration versus time. The slope of the linear portion of the curve represents the rate of ATP hydrolysis, which is indicative of Na⁺/K⁺-ATPase activity.

b. Ion Flux Assay (Tracer Method): This assay directly measures the transport of ions across the proteoliposome membrane.

- Principle: Use a radioactive isotope of sodium (²²Na⁺) to trace its movement into or out of the vesicles.[11]
- Loading: Prepare proteoliposomes containing a specific internal buffer (e.g., high K⁺, low Na⁺).
- Procedure: a. Dilute the proteoliposomes into an external buffer containing ²²Na⁺ and other necessary ions. b. Initiate transport by adding ATP. c. At various time points, take aliquots of the suspension and immediately separate the proteoliposomes from the external medium

using a rapid method like ion-exchange chromatography or filtration. d. Measure the radioactivity associated with the proteoliposomes using a scintillation counter.

- Analysis: An increase in radioactivity within the vesicles over time indicates successful ATP-dependent Na^+ transport.
- c. Orientation Assay: This assay determines the proportion of pumps oriented correctly (right-side-out) versus incorrectly (inside-out).
 - Principle: Use inhibitors that bind to specific sides of the pump. Ouabain is a classic inhibitor that binds to the extracellular side, while vanadate inhibits from the cytoplasmic side.[1][4]
 - Procedure: a. Measure the total ATPase activity by permeabilizing the proteoliposomes with a detergent (e.g., alamethicin or Triton X-100).[4] b. Measure the activity of intact proteoliposomes in the presence of ouabain. This will inhibit the right-side-out (cytoplasmic side in) pumps. c. Measure the activity of intact proteoliposomes in the absence of inhibitors. This measures only the inside-out pumps, as ATP is added externally.
 - Calculation:
 - $\% \text{ Inside-Out Orientation} = (\text{Activity of intact vesicles} / \text{Total activity of permeabilized vesicles}) \times 100.$
 - The proportion of right-side-out pumps can be inferred from the degree of inhibition by ouabain in intact vesicles.



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Fig 3. Simplified Post-Albers cycle of the Na+/K+-ATPase.

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- To cite this document: BenchChem. [Application Notes: Reconstitution of the Sodium-Potassium Pump in Proteoliposomes]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b080026#reconstitution-of-the-sodium-potassium-pump-in-proteoliposomes>]

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